6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine
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Overview
Description
6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClN4O2 and a molecular weight of 216.62 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine derivative followed by chlorination and subsequent alkylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: This compound has a similar structure but with an ethyl group instead of an isopropyl group.
6-Chloro-5-nitropyrimidin-4-amine: This compound lacks the alkyl group on the nitrogen atom, making it less bulky.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
25710-25-2 |
---|---|
Molecular Formula |
C7H9ClN4O2 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
6-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H9ClN4O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
UOIJIZBXRZREBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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